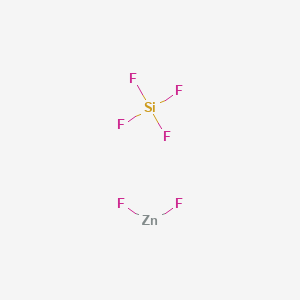
Difluorozinc;tetrafluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used as a hardener for concrete, a mothproofing agent for textiles, a glaze for glass and ceramics, and a plaster additive . This compound is recognized for its versatility and wide range of applications in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc silicofluoride can be synthesized by reacting zinc oxide or zinc carbonate with hydrofluorosilicic acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
ZnO+H2SiF6→ZnSiF6+H2O
Industrial Production Methods
In industrial settings, zinc silicofluoride is produced by dissolving zinc oxide or zinc carbonate in hydrofluorosilicic acid. The solution is then evaporated to obtain the crystalline form of zinc silicofluoride. This method ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc silicofluoride primarily undergoes hydrolysis and redox reactions. It has weak oxidizing or reducing powers, but redox reactions can still occur .
Common Reagents and Conditions
Hydrolysis: Zinc silicofluoride can be hydrolyzed in the presence of water to form zinc hydroxide and silicic acid.
Redox Reactions: Although it has weak oxidizing or reducing powers, zinc silicofluoride can participate in redox reactions under specific conditions.
Major Products Formed
Hydrolysis: The hydrolysis of zinc silicofluoride results in the formation of zinc hydroxide and silicic acid.
Redox Reactions: Depending on the specific conditions and reagents used, various products can be formed through redox reactions involving zinc silicofluoride.
Applications De Recherche Scientifique
Zinc silicofluoride has numerous applications in scientific research and industry:
Biology and Medicine: While specific applications in biology and medicine are limited, its role as a mothproofing agent for textiles indirectly benefits public health by reducing the spread of pests.
Industry: Zinc silicofluoride is widely used as a hardener for concrete, a glaze for glass and ceramics, and a plaster additive.
Mécanisme D'action
Zinc silicofluoride exerts its effects primarily through its chemical interactions with other substances. When used as a hardener for concrete, it reacts with the components of the concrete mixture to form a more durable and resistant material. In mothproofing, it interacts with the fibers of textiles to create a protective barrier against pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Fluoride (ZnF₂): Zinc fluoride is another zinc-based compound with similar applications in industry.
Zinc Fluorosilicate: This compound is often used interchangeably with zinc silicofluoride and has similar properties and applications.
Uniqueness
Zinc silicofluoride is unique due to its combination of zinc and silicofluoride ions, which impart specific properties such as enhanced durability in concrete and effectiveness as a mothproofing agent. Its versatility and wide range of applications make it a valuable compound in various industries .
Propriétés
Formule moléculaire |
F6SiZn |
|---|---|
Poids moléculaire |
207.5 g/mol |
Nom IUPAC |
difluorozinc;tetrafluorosilane |
InChI |
InChI=1S/F4Si.2FH.Zn/c1-5(2,3)4;;;/h;2*1H;/q;;;+2/p-2 |
Clé InChI |
WHTCETABRQYYES-UHFFFAOYSA-L |
SMILES canonique |
F[Si](F)(F)F.F[Zn]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


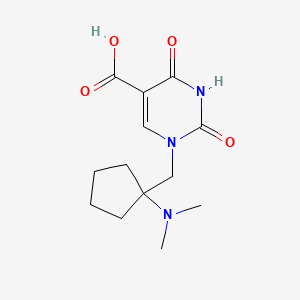
![(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B14871209.png)
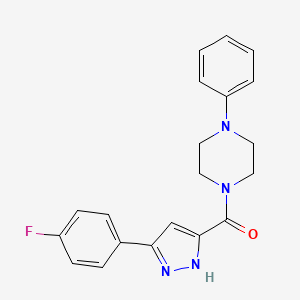
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
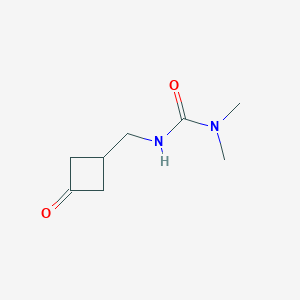
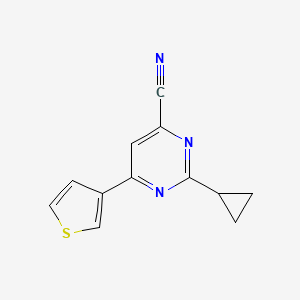
![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)
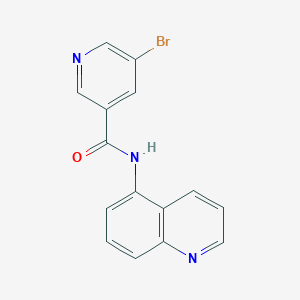
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
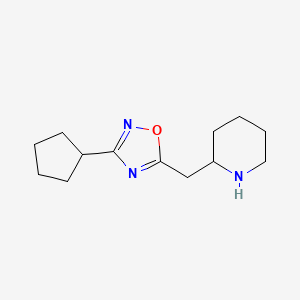
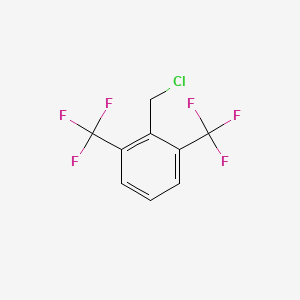
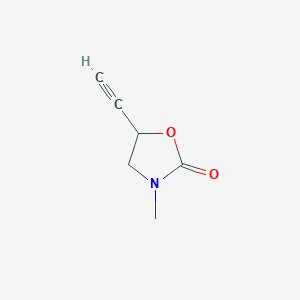
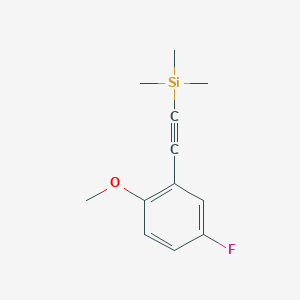
![7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14871290.png)
